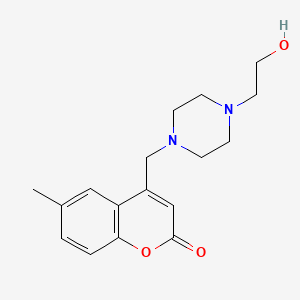
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is an organic compound with applications in various fields, including chemistry, biology, and potentially medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves multiple steps. Initially, the precursor chemicals undergo controlled reactions under specific conditions such as temperature, pressure, and the presence of catalysts. For instance:
Step 1: Synthesis of 3-chloropyridine-2-ol by chlorination of pyridine.
Step 2: Reaction of 3-chloropyridine-2-ol with 1-piperidinol to form 4-(3-chloropyridin-2-yloxy)piperidine.
Step 3: Coupling of the piperidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to yield the final product.
Industrial Production Methods
Industrial scale production would likely involve optimizing these steps to maximize yield and purity while minimizing cost. This typically includes:
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Scalability considerations: such as bulk purchasing of reagents and efficient waste management systems.
Purification techniques: like crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone undergoes several types of chemical reactions:
Oxidation: Conversion to carboxylic acids or other oxidative states.
Reduction: Hydrogenation to reduce functional groups.
Substitution: Halogen substitution reactions given the chlorine in its structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane depending on the reaction's nature.
Major Products Formed
Major products depend on the specific reactions:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to alcohols or fully saturated compounds.
Substitution: Results in substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is widely used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating biochemical pathways due to its reactive functional groups.
Medicine: Potentially as a precursor in drug development, given its complex structure.
Industry: Utilized in materials science for developing new polymers or surface treatments.
Mécanisme D'action
Effects
The compound interacts with various molecular targets depending on its application. For instance, in a biological context, it might inhibit or activate specific enzymes.
Molecular Targets and Pathways
Key molecular targets could include receptor proteins, enzymes, or nucleic acids. Pathways influenced by this compound may involve cellular signaling or metabolic processes.
Comparaison Avec Des Composés Similaires
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be compared with compounds like:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
1-(4-(3-Bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: These compounds share structural similarities but vary in their substituents, influencing their reactivity and application.
Conclusion
This compound is a versatile compound with a wide array of applications in research and industry. Its unique structure and reactivity make it a valuable asset in scientific exploration and technological innovation.
And there you have it, a comprehensive guide to this intriguing compound! If there's anything more you want to explore, I'm here for it.
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWNMNFOLGTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)

![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)
![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)



![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)

